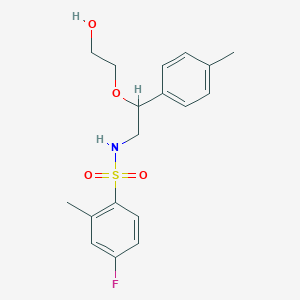

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)17(24-10-9-21)12-20-25(22,23)18-8-7-16(19)11-14(18)2/h3-8,11,17,20-21H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJWLTCUMRTYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Sulfonation: Introduction of the sulfonamide group.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Etherification: Formation of the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: The fluorine atom and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide may have various applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Exploration of its pharmacological properties, such as antimicrobial or anti-inflammatory effects.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.

Chemical Reactivity: Undergoing chemical reactions within biological systems to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamides with Heterocyclic Moieties

4-methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d)

- Structural Features : Contains a thiazole-hydrazone moiety and a p-tolyl group .

- Thiazole groups may reduce solubility compared to the hydrophilic hydroxyethoxy group. Biological activity could differ due to thiazole’s role in enzyme inhibition or chelation.

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide

- Structural Features : Features a furfuryl group (furan-derived) attached to the sulfonamide nitrogen .

- Comparison: The furan ring provides π-electron density, enhancing reactivity in electrophilic substitutions. Lacks fluorine and hydroxyethoxy groups, reducing polarity compared to the target compound. Potential for divergent pharmacokinetics due to furan’s metabolic susceptibility.

Sulfonamides with Halogenated or Reactive Substituents

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

- Structural Features : Includes a chloroacetyl group , a strong electrophile .

- Comparison :

- Chloroacetyl may confer alkylating activity , unlike the inert hydroxyethoxy group.

- Higher reactivity could lead to toxicity or instability in biological systems.

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide

Sulfonamides with Ester or Amide Linkages

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate

Notes on Limitations and Further Research

- Structural vs. Experimental Data : Comparisons are inferred from structural analogs; direct experimental data (e.g., solubility, bioactivity) for the target compound are lacking in the provided evidence.

- Contradictions : and highlight divergent substituent effects (e.g., chloroacetyl vs. nitro), underscoring the need for empirical validation.

Recommendations :

- Conduct solubility assays and pharmacokinetic studies to validate hydroxyethoxy’s role.

- Compare enzyme inhibition profiles with thiazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.